molecular formula C16H22N2O B4278223 N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea

N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea

Cat. No. B4278223
M. Wt: 258.36 g/mol
InChI Key: RAZMNOVGQDARFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in many cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. CHIR-99021 has been widely used in scientific research to study the role of GSK-3 in various cellular processes.

Mechanism of Action

N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea works by inhibiting the activity of GSK-3. GSK-3 is a key regulator of the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. In the absence of Wnt signaling, GSK-3 phosphorylates and targets beta-catenin for degradation, preventing its accumulation in the nucleus and transcriptional activation of Wnt target genes. Inhibition of GSK-3 by N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea stabilizes beta-catenin and activates the Wnt signaling pathway.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to have a number of biochemical and physiological effects. It promotes the self-renewal and pluripotency of embryonic stem cells by activating the Wnt signaling pathway. It also enhances the reprogramming efficiency of induced pluripotent stem cells by promoting the expression of pluripotency genes. N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to promote the differentiation of various cell types, including neurons, cardiomyocytes, and pancreatic beta cells. It has also been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea is its selectivity for GSK-3. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of GSK-3 in various cellular processes. However, N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea is not suitable for in vivo studies, as it has poor bioavailability and is rapidly metabolized in vivo. It also has limited solubility in aqueous solutions, making it difficult to use in certain experimental systems.

Future Directions

There are several future directions for research on N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea. One area of interest is the role of GSK-3 in cancer. GSK-3 has been shown to play a role in the development and progression of various types of cancer, and N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea may have potential as a cancer therapeutic. Another area of interest is the development of more potent and selective GSK-3 inhibitors. Finally, there is interest in developing more stable and bioavailable forms of N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea for use in in vivo studies.

Scientific Research Applications

N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea has been widely used in scientific research to study the role of GSK-3 in various cellular processes. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells, as well as enhance the reprogramming efficiency of induced pluripotent stem cells. N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea has also been shown to promote the differentiation of various cell types, including neurons, cardiomyocytes, and pancreatic beta cells.

properties

IUPAC Name

1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(17-14-7-2-1-3-8-14)18-15-10-9-12-5-4-6-13(12)11-15/h9-11,14H,1-8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZMNOVGQDARFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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